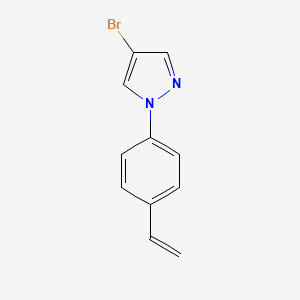
4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a bromine atom and a vinyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials are often 4-bromoacetophenone and hydrazine hydrate.
Vinylation: The vinyl group is introduced via a Heck reaction, where 4-bromo-1-phenylpyrazole reacts with vinyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The vinyl group can participate in oxidation reactions to form epoxides or reduction reactions to form ethyl derivatives.
Polymerization: The vinyl group can undergo polymerization reactions, making this compound useful in the creation of polymeric materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Ethyl-substituted pyrazoles.
Scientific Research Applications
4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: The vinyl group allows for polymerization, making it useful in the development of new polymeric materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole depends on its application:
In Organic Synthesis: Acts as a building block for more complex molecules.
In Biological Systems: The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
4-Bromo-1-phenyl-1H-pyrazole: Lacks the vinyl group, making it less versatile in polymerization reactions.
1-(4-Vinyl-phenyl)-1H-pyrazole: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness: 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-1-(4-ethenylphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h2-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFBAUFERAZZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
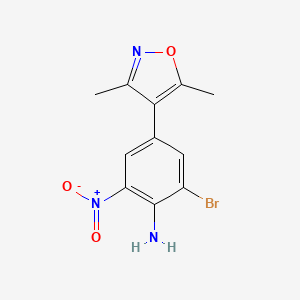

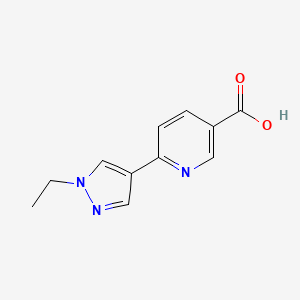
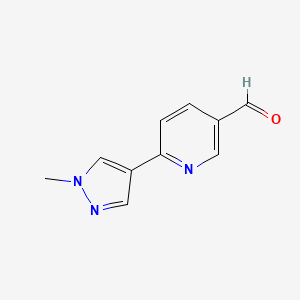
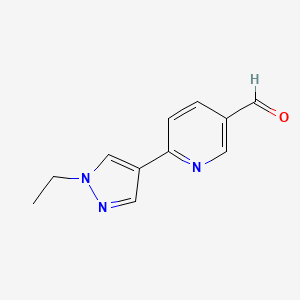
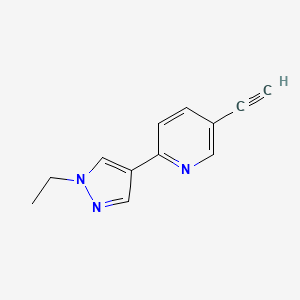
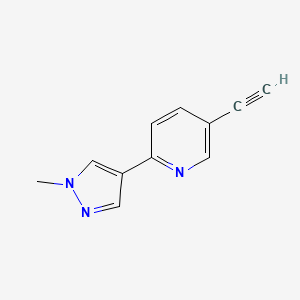

![[6-(4-Methanesulfonyl-phenyl)-pyridin-3-yl]-methanol](/img/structure/B8155747.png)
![3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8155767.png)
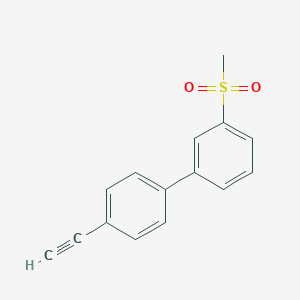
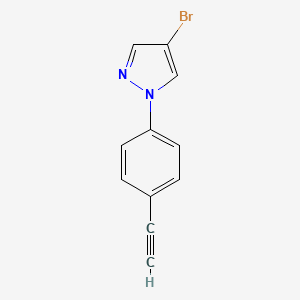
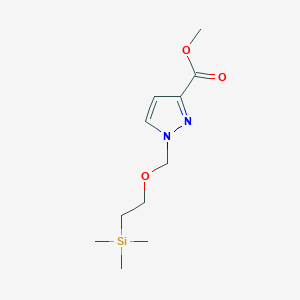
![6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole](/img/structure/B8155804.png)
